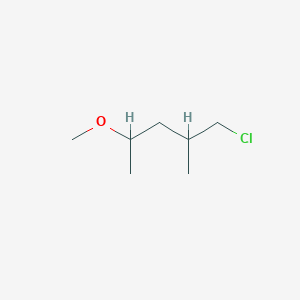
1-Chloro-4-methoxy-2-methylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-methoxy-2-methylpentane is an organic compound with the molecular formula C7H15ClO It is a derivative of pentane, where a chlorine atom, a methoxy group, and a methyl group are substituted at specific positions on the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxy-2-methylpentane can be synthesized through several methods. One common approach involves the chlorination of 4-methoxy-2-methylpentane. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully monitored to achieve high purity and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-methoxy-2-methylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: 4-methoxy-2-methylpentanol or 4-methoxy-2-methylpentylamine.
Oxidation: 4-methoxy-2-methylpentanal or 4-methoxy-2-methylpentanoic acid.
Reduction: 4-methoxy-2-methylpentane.
Applications De Recherche Scientifique
1-Chloro-4-methoxy-2-methylpentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and oxidation reactions.
Biology: The compound can be used to modify biological molecules, aiding in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, particularly those requiring specific functional groups for activity.
Industry: The compound is used in the production of specialty chemicals, including solvents and agrochemicals.
Mécanisme D'action
The mechanism by which 1-chloro-4-methoxy-2-methylpentane exerts its effects depends on the specific reaction it undergoes. For example:
Substitution Reactions: The chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom bonded to chlorine, leading to the formation of a new bond and the release of chloride ion.
Oxidation Reactions: The methoxy group undergoes oxidation through a series of electron transfer steps, resulting in the formation of an aldehyde or carboxylic acid.
Reduction Reactions: The compound is reduced by the transfer of hydride ions from the reducing agent to the carbon atoms, leading to the formation of hydrocarbons.
Comparaison Avec Des Composés Similaires
1-Chloro-4-methoxy-2-methylpentane can be compared with other similar compounds, such as:
1-Chloro-2-methylpentane: Similar in structure but lacks the methoxy group, leading to different reactivity and applications.
4-Methoxy-2-methylpentane: Lacks the chlorine atom, making it less reactive in substitution reactions.
1-Chloro-4-methylpentane: Lacks the methoxy group, affecting its oxidation and reduction behavior.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C7H15ClO |
|---|---|
Poids moléculaire |
150.64 g/mol |
Nom IUPAC |
1-chloro-4-methoxy-2-methylpentane |
InChI |
InChI=1S/C7H15ClO/c1-6(5-8)4-7(2)9-3/h6-7H,4-5H2,1-3H3 |
Clé InChI |
SRFBZBLBPBLALT-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)OC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


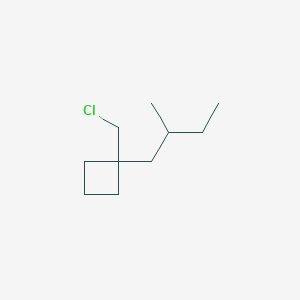
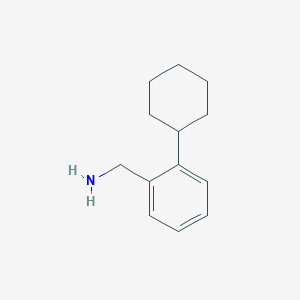
![N-[(Azepan-2-yl)methyl]acetamide](/img/structure/B13200072.png)
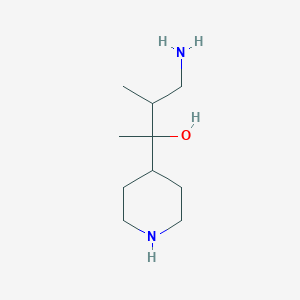

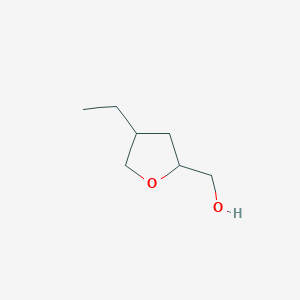
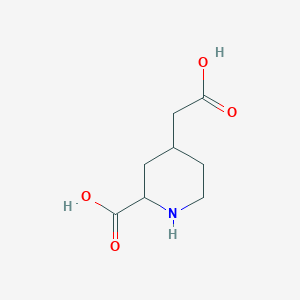
![3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13200125.png)

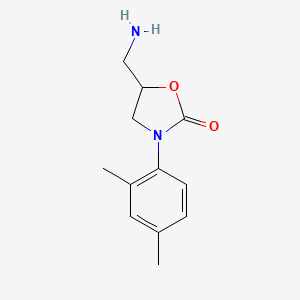
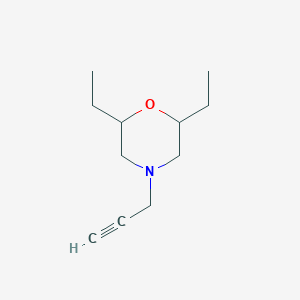
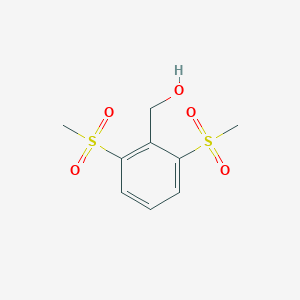

![Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13200154.png)
